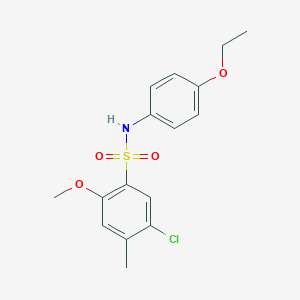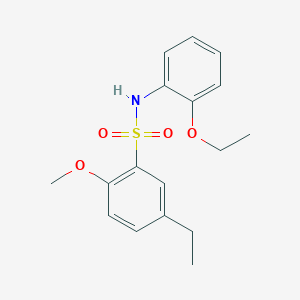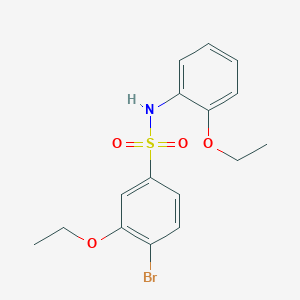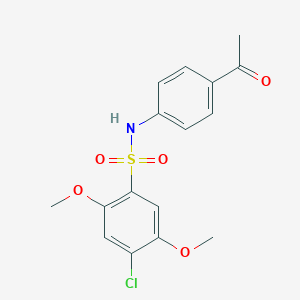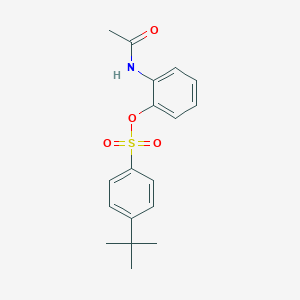
2-(Acetylamino)phenyl 4-tert-butylbenzenesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Acetylamino)phenyl 4-tert-butylbenzenesulfonate is a chemical compound that has been extensively studied in the scientific community due to its potential applications in various fields. This compound is commonly referred to as APBBS and is synthesized through a specific method. The purpose of
作用機序
The mechanism of action of APBBS varies depending on its application. In medicinal chemistry, APBBS is believed to inhibit the activity of cyclooxygenase enzymes, which play a crucial role in the production of inflammatory mediators. In biochemistry, APBBS is believed to inhibit the activity of protein kinases, which play a crucial role in cellular signaling pathways. In materials science, APBBS is believed to act as a surfactant and emulsifier, reducing the surface tension of liquids and promoting the formation of stable emulsions.
Biochemical and Physiological Effects:
The biochemical and physiological effects of APBBS also vary depending on its application. In medicinal chemistry, APBBS has been shown to reduce inflammation and pain in animal models. In biochemistry, APBBS has been shown to inhibit the activity of specific protein kinases, leading to alterations in cellular signaling pathways. In materials science, APBBS has been shown to reduce the surface tension of liquids and promote the formation of stable emulsions.
実験室実験の利点と制限
APBBS has several advantages and limitations for lab experiments. Its synthesis method is well-established and yields a high purity product. However, APBBS can be challenging to work with due to its low solubility in water and some organic solvents. Additionally, APBBS can be expensive and difficult to obtain in large quantities.
将来の方向性
There are several future directions for the study of APBBS. In medicinal chemistry, further studies are needed to determine the efficacy and safety of APBBS as an anti-inflammatory and analgesic agent. In biochemistry, further studies are needed to determine the specific protein kinases that APBBS inhibits and the downstream effects of this inhibition. In materials science, further studies are needed to optimize the use of APBBS as a surfactant and emulsifier in various applications.
Conclusion:
In conclusion, APBBS is a chemical compound that has been extensively studied for its potential applications in various fields. Its synthesis method is well-established, and it has been shown to have potential as an anti-inflammatory and analgesic agent, a protein kinase inhibitor, and a surfactant and emulsifier. However, further studies are needed to determine its efficacy and safety in various applications and to optimize its use in materials science.
合成法
APBBS is synthesized through a specific method that involves the reaction of 2-Acetylaniline and 4-tert-butylbenzenesulfonyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of APBBS, which is then purified through recrystallization. This synthesis method has been extensively studied and optimized to ensure the purity and yield of APBBS.
科学的研究の応用
APBBS has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, APBBS has been studied for its potential as an anti-inflammatory and analgesic agent. In biochemistry, APBBS has been studied for its potential as a protein kinase inhibitor. In materials science, APBBS has been studied for its potential as a surfactant and emulsifier.
特性
分子式 |
C18H21NO4S |
|---|---|
分子量 |
347.4 g/mol |
IUPAC名 |
(2-acetamidophenyl) 4-tert-butylbenzenesulfonate |
InChI |
InChI=1S/C18H21NO4S/c1-13(20)19-16-7-5-6-8-17(16)23-24(21,22)15-11-9-14(10-12-15)18(2,3)4/h5-12H,1-4H3,(H,19,20) |
InChIキー |
BIDOZDPDILKGAE-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=CC=C1OS(=O)(=O)C2=CC=C(C=C2)C(C)(C)C |
正規SMILES |
CC(=O)NC1=CC=CC=C1OS(=O)(=O)C2=CC=C(C=C2)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










